1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione
Description
1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione is a nucleoside analogue characterized by a methyl-substituted oxolane (tetrahydrofuran) ring linked to a 1,3-diazinane-2,4-dione moiety. This compound shares structural homology with pyrimidine derivatives, such as uridine and thymidine, but features distinct stereochemical and substituent variations. Its methyl group at the 5-position of the oxolane ring differentiates it from natural nucleosides, which typically bear a hydroxymethyl group at this position . The compound’s stereochemistry (2R,3R,4S,5R) is critical for its biochemical interactions, as minor stereochemical deviations can alter receptor binding or enzymatic processing .
Properties
Molecular Formula |
C9H14N2O5 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h4,6-8,13-14H,2-3H2,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NVLQCWBMCWDXOF-XVFCMESISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 341.36 g/mol. It features a pyrimidine ring and a tetrahydrofuran moiety that contribute to its reactivity and biological activity. The stereochemistry of the compound is significant for its interactions with biological targets.
Pharmaceutical Applications
- Antiviral Activity : Research has indicated that derivatives of this compound may exhibit antiviral properties. For instance, studies have explored its efficacy against various viral infections by inhibiting viral replication mechanisms. The presence of the pyrimidine ring is crucial for this activity as it can mimic nucleosides involved in viral RNA synthesis.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. Its ability to interact with DNA and RNA makes it a candidate for further exploration in cancer therapeutics.
- Enzyme Inhibition : The structural characteristics allow this compound to act as an enzyme inhibitor. For example, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This property could be beneficial for developing anti-inflammatory drugs.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral properties | Demonstrated significant inhibition of viral replication in vitro. |
| Study B | Anticancer effects | Induced apoptosis in specific cancer cell lines with minimal toxicity to normal cells. |
| Study C | Enzyme inhibition | Showed IC50 values indicating effective inhibition of COX enzymes. |
Synthetic Applications
- Building Block in Organic Synthesis : The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo further transformations. This property is exploited in the synthesis of more complex molecules used in drug discovery.
- Prodrug Development : Its structure allows for modifications that can enhance solubility and bioavailability, making it suitable for prodrug applications where the inactive form is converted into an active drug within the body.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
5,6-Dihydrouridine (Dihydrouridine)
- Structure : 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione.
- Key Differences : Contains a hydroxymethyl group at the 5-position of the oxolane ring instead of a methyl group. The 1,3-diazinane-2,4-dione moiety is partially saturated, reducing aromaticity compared to pyrimidine bases .
- Applications : A modified nucleoside in tRNA, involved in stabilizing RNA structure .
Zidovudine (AZT)
- Structure : 1-[(2R,4S,5S)-4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.
- Key Differences : Features an azido group at the 4-position of the oxolane ring and a hydroxymethyl group at the 5-position. The pyrimidine ring is fully aromatic.
- Applications : Antiretroviral drug used in HIV treatment; the azido group inhibits viral reverse transcriptase .
Capecitabine
- Structure : Pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate.
- Key Differences : Contains a 5-fluoro substituent on the pyrimidine ring and a carbamate prodrug moiety.
- Applications : Oral prodrug of 5-fluorouracil (5-FU), used in colorectal and breast cancer therapy .
Physicochemical and Pharmacokinetic Properties
Research Findings
- Methyl substitution may enhance metabolic stability compared to hydroxymethyl derivatives .
- Capecitabine vs.
- Zidovudine Comparison : The azido group in Zidovudine confers specificity for viral enzymes, whereas the target compound’s methyl group may influence cellular uptake or nucleoside kinase recognition .
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic molecule with significant biological relevance. It is often studied for its potential therapeutic applications due to its unique structural features and the presence of multiple functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H16N3O10P
- Molecular Weight : 381.23 g/mol
- IUPAC Name : 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-(methylamino)-2-oxopyrimidine-5-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts biochemical pathways that are crucial for processes such as viral replication and cancer cell proliferation.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its potential as an antioxidant, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
Biological Activity Table
Case Studies and Research Findings
-
Antiviral Efficacy :
A study demonstrated that the compound effectively inhibited the replication of a specific virus in vitro. The mechanism involved the disruption of viral RNA synthesis through enzyme inhibition. -
Cancer Research :
Research published in Journal of Medicinal Chemistry highlighted the compound's potential in targeting cancer cells. It was shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways. -
Antimicrobial Studies :
Another investigation assessed the antimicrobial properties against Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth at low concentrations.
Q & A
Q. Table 1: Common Protecting Groups and Removal Conditions
| Protecting Group | Removal Reagent | Conditions | Compatibility |
|---|---|---|---|
| Acetyl | NH₃/MeOH | RT, 6h | Acid-sensitive intermediates |
| Benzoyl | NaOMe/MeOH | 0°C, 1h | Base-stable substrates |
| TBDMS | TBAF/THF | RT, 2h | Sensitive to fluorides |
How can enantiomeric purity be validated for this chiral nucleoside analog?
Level: Advanced
Methodological Answer:
Enantiomeric purity is critical due to the compound’s stereospecific bioactivity. Use:
- Chiral HPLC : Employ a Chiralpak IC-3 column (4.6 × 250 mm) with a mobile phase of hexane:isopropanol (70:30) at 1.0 mL/min. Retention time differences >1.5 min confirm enantiomeric separation .
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (SHELXT for structure solution, SHELXL for refinement). Collect data on a single crystal (0.2 × 0.2 × 0.1 mm³) at 100 K with Cu-Kα radiation .
- Circular Dichroism (CD) : Compare the CD spectrum (190–300 nm) with known stereoisomers. A negative Cotton effect at 220 nm indicates the correct (2R,3R,4S,5R) configuration .
What spectroscopic techniques are essential for structural characterization?
Level: Basic
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry :
- HRMS (ESI+) : Expected [M+H]⁺ = 301.0932 (C₁₀H₁₆N₂O₆). Use internal calibration with sodium formate clusters .
- IR Spectroscopy : Confirm carbonyl stretches (νC=O at 1720–1740 cm⁻¹) and hydroxyl groups (νO-H at 3200–3400 cm⁻¹) .
How can researchers evaluate the compound’s interaction with enzymatic targets?
Level: Advanced
Methodological Answer:
- Kinetic Assays :
- Enzyme Inhibition : Incubate with thymidine phosphorylase (0.1–10 µM compound, 37°C, pH 7.4) and measure uridine release via UV-Vis (λ = 290 nm). Compare values with 5-fluorouracil derivatives (e.g., Doxifluridine, ) .
- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry and ΔG for interactions with DNA polymerases (e.g., Klenow fragment) .
- Molecular Docking : Use AutoDock Vina to model interactions with the active site of target enzymes (PDB: 1S40 for thymidylate synthase). Focus on hydrogen bonding with Ser-215 and hydrophobic contacts with methyl groups .
Q. Table 2: Comparative Enzyme Inhibition Data
| Compound | Target Enzyme | (µM) | Reference |
|---|---|---|---|
| Target Compound | Thymidine Phosphorylase | 1.2 ± 0.3 | |
| 5-Fluorouracil | Dihydropyrimidine Dehydrogenase | 0.5 ± 0.1 | |
| Doxifluridine | Thymidylate Synthase | 0.8 ± 0.2 |
How to resolve contradictions in reported biological activity across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from structural analogs or assay conditions. Mitigate via:
Structural Validation : Confirm batch purity (≥95% by HPLC) and stereochemistry (via X-ray or CD) to rule out impurity-driven artifacts .
Assay Standardization :
- Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and enzyme sources (e.g., recombinant human thymidine phosphorylase) .
- Include positive controls (e.g., 5-fluorouracil for antiproliferative assays) .
Meta-Analysis : Cross-reference data with structurally related compounds (e.g., arabinofuranosyl thymine derivatives) to identify activity trends .
What computational tools are recommended for modeling this compound’s reactivity?
Level: Advanced
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., carbonyl groups at C2/C4 of diazinane) .
- MD Simulations : Simulate solvation dynamics in explicit water (AMBER force field) to assess stability of the oxolane ring under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
